Quinidine 1'-Oxide
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Overview
Description
Quinidine 1’-Oxide is a derivative of Quinidine, which is a stereoisomer of quinine . Quinidine is derived from the bark of the South American cinchona tree and is regarded as one of the earliest known antiarrhythmics . It serves as a class 1a antiarrhythmic drug and an antimalarial agent .
Synthesis Analysis
The first synthesis of 10,11-dihydroxydihydroquinidine N-oxide, a recently isolated metabolite of quinidine, was accomplished in three steps . The related congener in the quinine series was also prepared, as well as two other analogues . Evidence was found to indicate that a contaminant in quinidine preparations, dihydro-quinidine, is metabolized with respect to N-oxidation in the same way as quinidine .
Molecular Structure Analysis
Quinidine has a complex molecular structure . It crystallizes from absolute ethanol as the ethanolate, with the molecular formula COH~N~O&H~O and molar mass 370.491 units . It crystallizes in the orthorhombic space group P212121 with unit cell dimensions a = 1321.1(3), b = 989.3(2), and c = 1651.5(3) pm .
Chemical Reactions Analysis
Quinidine is metabolized by cytochrome P450 (CYP) 2D6 and P-glycoprotein (P-gp) . It is also a substrate of CYP3A4 and P-gp, making it susceptible to drug-drug interactions involving these proteins . The quinidine parent-metabolite model, including 3-hydroxyquinidine, was developed using pharmacokinetic profiles from clinical studies .
Physical And Chemical Properties Analysis
Quinidine is an alkaloid that may be derived from various species of cinchona . Cinchona barks contain 0.25 to 3.0% quinidine . Quinidine is also prepared from quinine .
Scientific Research Applications
Antimalarial Therapy
Quinidine 1’-Oxide: , as a derivative of quinidine, shares a similar pharmacological profile with its parent compound. Quinidine itself has been used as an antiarrhythmic agent and has antimalarial properties due to its ability to affect the life cycle of Plasmodium parasites . The oxide derivative could potentially enhance these properties or offer a different pharmacokinetic profile, making it a candidate for further research in antimalarial therapy.
Antiarrhythmic Research
Quinidine is known for its role in treating arrhythmias. The 1’-Oxide variant may offer a different mechanism of action or improved efficacy in modulating cardiac ion channels. Research in this area could lead to the development of new treatments for various cardiac conditions .
Enantioselective Synthesis
Cinchona alkaloids, including quinidine, have been extensively used in asymmetric synthesis. Quinidine 1’-Oxide could be explored for its potential as a chiral catalyst or a building block in the synthesis of enantiomerically pure compounds, which are crucial in the development of new pharmaceuticals .
Biological Activity Studies
The structural modification of quinidine to Quinidine 1’-Oxide may result in different biological activities. Studies could focus on its interaction with various biological targets, providing insights into new therapeutic uses or helping to understand the molecular basis of its action .
Pharmacokinetic and Metabolic Research
Understanding the metabolism of quinidine derivatives, including the 1’-Oxide form, is essential for drug development. Research could investigate how Quinidine 1’-Oxide is metabolized in the body and its potential interactions with other drugs, which is critical for predicting drug-drug interactions and side effects .
Chemotherapeutic Research
Given the broad spectrum of bioactivity of quinoline motifs, Quinidine 1’-Oxide could be investigated for its chemotherapeutic potential. Its efficacy against various cancer cell lines and its mechanism of inducing cell death could be valuable areas of research .
Mechanism of Action
Biochemical Pathways
Quinidine 1’-Oxide affects the electrophysiological properties of the heart by altering the ion channels’ activity. By blocking sodium and potassium channels, it affects the action potential of the cardiac cells, leading to a decrease in the heart’s excitability and conduction velocity . It also plays a role in photosynthesis as electron carriers and has antioxidant activity .
Pharmacokinetics
It is known that quinidine, the parent compound, is extensively metabolized in the liver, with 50% to 90% converted to inactive compounds . About 5% to 20% of the unchanged drug is excreted in the urine . The volume of distribution in adults is 2 to 3 L/kg, which can be decreased with congestive heart failure and increased with cirrhosis .
Result of Action
The primary result of Quinidine 1’-Oxide’s action is the restoration of normal sinus rhythm and the treatment of atrial fibrillation and flutter, as well as ventricular arrhythmias . By blocking sodium and potassium channels, it prolongs the cellular action potential, leading to a decrease in the heart’s excitability and conduction velocity .
Action Environment
The action of Quinidine 1’-Oxide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions . Additionally, physiological conditions such as liver disease can alter its pharmacokinetics
Safety and Hazards
properties
IUPAC Name |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19+,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBIANHNFAPFOH-NBGVHYBESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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